

Spectroscopic Profile of 4,4-Dimethylpentanal: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4,4-Dimethylpentanal**

Cat. No.: **B3058898**

[Get Quote](#)

This guide provides a comprehensive overview of the spectroscopic data for **4,4-Dimethylpentanal** ($C_7H_{14}O$), a branched-chain aliphatic aldehyde. The information presented is intended for researchers, scientists, and professionals in drug development and related fields, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Molecular Structure and Spectroscopic Overview

4,4-Dimethylpentanal is a colorless liquid with a molecular weight of 114.19 g/mol. Its structure, featuring a neo-pentyl group adjacent to an aldehyde functional group, gives rise to a distinct spectroscopic signature. This guide will detail the expected and reported data from 1H NMR, ^{13}C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The 1H NMR spectrum of **4,4-Dimethylpentanal** is characterized by distinct signals corresponding to the different proton environments in the molecule. The aldehydic proton is notably deshielded and appears at a characteristic downfield shift.

Table 1: 1H NMR Spectroscopic Data for **4,4-Dimethylpentanal**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~9.75	Triplet (t)	1H	H-1 (Aldehyde)
~2.40	Triplet (t)	2H	H-2
~1.55	Triplet (t)	2H	H-3
~0.90	Singlet (s)	9H	H-5 (3 x CH ₃)

Note: Predicted values based on typical chemical shifts for aldehydes. Actual experimental values may vary slightly.

The ¹³C NMR spectrum provides information on the different carbon environments. The carbonyl carbon of the aldehyde is a key diagnostic peak, appearing significantly downfield.

Table 2: ¹³C NMR Spectroscopic Data for **4,4-Dimethylpentanal**

Chemical Shift (δ) ppm	Carbon Assignment
~202.8	C-1 (C=O)
~53.5	C-2
~42.0	C-3
~30.5	C-4
~29.5	C-5 (3 x CH ₃)

Note: Data sourced from available spectral databases.[\[1\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **4,4-Dimethylpentanal** is dominated by a strong absorption from the carbonyl group.

Table 3: Key IR Absorption Bands for **4,4-Dimethylpentanal**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2955	Strong	C-H stretch (alkane)
~2870, ~2710	Medium	C-H stretch (aldehyde)
~1725	Strong	C=O stretch (aldehyde)
~1465	Medium	C-H bend (alkane)

Note: Predicted values based on typical IR frequencies for aliphatic aldehydes.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **4,4-Dimethylpentanal**, Electron Ionization (EI) is a common technique.

Table 4: Major Fragments in the Mass Spectrum of **4,4-Dimethylpentanal**

m/z	Relative Intensity (%)	Possible Fragment
114	Low	[M] ⁺ (Molecular Ion)
57	High	[C ₄ H ₉] ⁺ (tert-butyl cation)
44	Moderate	[C ₂ H ₄ O] ⁺ (McLafferty rearrangement)
41	Moderate	[C ₃ H ₅] ⁺
29	Moderate	[CHO] ⁺

Note: Fragmentation patterns are predicted based on the structure and common fragmentation pathways of aldehydes.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra of **4,4-Dimethylpentanal**.

Methodology:

- Sample Preparation: A sample of **4,4-Dimethylpentanal** (typically 5-20 mg for ^1H , 20-100 mg for ^{13}C) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl_3) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
- Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (^1H or ^{13}C). The magnetic field is shimmed to achieve homogeneity.
- Data Acquisition:
 - For ^1H NMR, a standard single-pulse experiment is typically used. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.
 - For ^{13}C NMR, a proton-decoupled experiment is commonly performed to simplify the spectrum to single lines for each carbon. A sufficient relaxation delay is crucial for accurate integration, especially for quaternary carbons.
- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to produce the spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to the solvent peak or TMS.

Fourier-Transform Infrared (FTIR) Spectroscopy

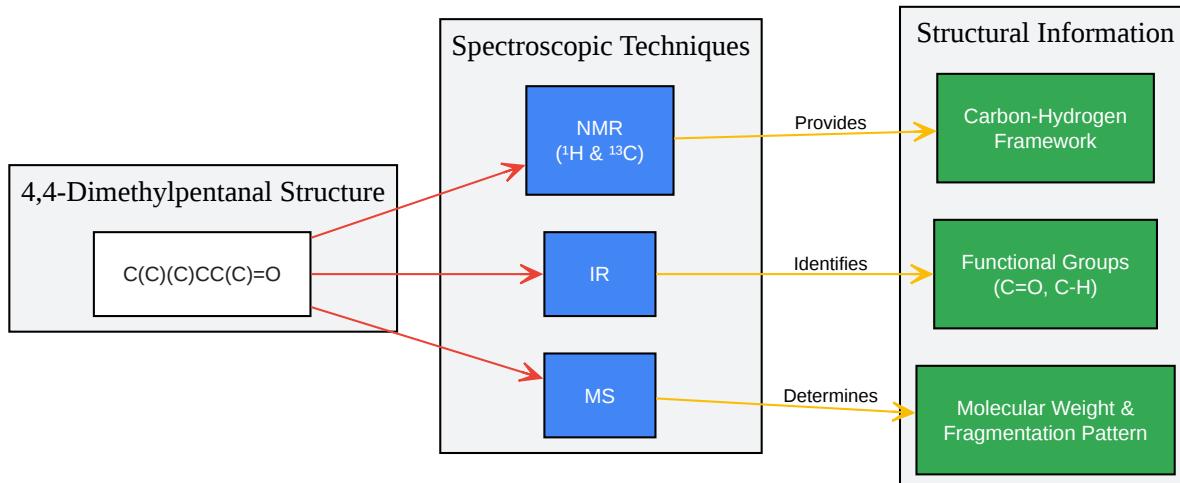
Objective: To obtain the infrared absorption spectrum of liquid **4,4-Dimethylpentanal**.

Methodology:

- Sample Preparation: For a neat liquid sample, a single drop of **4,4-Dimethylpentanal** is placed between two salt plates (e.g., NaCl or KBr). The plates are gently pressed together to form a thin film.
- Instrument Setup: A background spectrum of the empty salt plates is recorded.

- Data Acquisition: The sample is placed in the spectrometer's sample compartment, and the IR spectrum is recorded. The instrument measures the interference pattern of the infrared beam after it has passed through the sample.
- Data Processing: The interferogram is converted to a spectrum (transmittance or absorbance vs. wavenumber) via a Fourier transform. The background spectrum is subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)


Objective: To obtain the mass spectrum of **4,4-Dimethylpentanal** and to separate it from any potential impurities.[\[2\]](#)

Methodology:

- Sample Preparation: A dilute solution of **4,4-Dimethylpentanal** is prepared in a volatile solvent (e.g., dichloromethane or hexane).
- Instrument Setup: The GC is equipped with a suitable capillary column (e.g., a non-polar or weakly polar column). The oven temperature program, carrier gas flow rate, and injector temperature are set. The mass spectrometer is set to scan a specific mass range (e.g., m/z 20-200).
- Data Acquisition: A small volume of the sample solution (typically 1 μ L) is injected into the GC. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact), and the resulting ions are separated by their mass-to-charge ratio.
- Data Processing: The data system generates a chromatogram (detector response vs. retention time) and a mass spectrum for each chromatographic peak.

Visualizations

The following diagram illustrates the relationship between the spectroscopic techniques and the structural information they provide for **4,4-Dimethylpentanal**.

[Click to download full resolution via product page](#)

Caption: Spectroscopic workflow for **4,4-Dimethylpentanal**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4,4-Dimethylpentanal | C7H14O | CID 11062343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 4,4-Dimethylpentanal: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3058898#spectroscopic-data-of-4-4-dimethylpentanal-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com